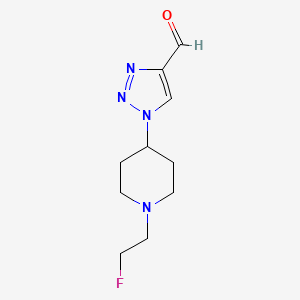

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(1-(2-Fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated heterocyclic compound featuring a piperidine ring substituted with a 2-fluoroethyl group at the 1-position and linked to a 1,2,3-triazole-4-carbaldehyde moiety. The carbaldehyde group at the 4-position of the triazole enables further functionalization, such as Schiff base formation or participation in multicomponent reactions .

Properties

IUPAC Name |

1-[1-(2-fluoroethyl)piperidin-4-yl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAPWGGXHGCOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=C(N=N2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound generally follows a modular approach:

- Formation of the 1,2,3-triazole ring via CuAAC between an azide and an alkyne precursor.

- Introduction of the piperidine and fluoroethyl substituents either prior to or after triazole formation.

- Incorporation of the carbaldehyde group at the 4-position of the triazole ring, either by using aldehyde-functionalized alkynes or post-cycloaddition functionalization.

This approach leverages the regioselectivity and high yield of the CuAAC reaction to assemble the triazole core with precise substitution patterns.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of synthesizing 1,2,3-triazoles with high regioselectivity, typically yielding the 1,4-disubstituted isomer exclusively under copper(I) catalysis.

- Reaction conditions : Room temperature or mild heating in organic solvents or aqueous-organic mixtures.

- Catalyst system : Copper(I) salts or in situ reduction of copper(II) sulfate by sodium ascorbate.

- Advantages : High yield, mild conditions, broad functional group tolerance, and regioselectivity.

For this compound, the reaction involves:

- An azide derivative containing the piperidin-4-yl moiety with the 2-fluoroethyl substituent.

- An alkyne derivative bearing or convertible to the 4-carbaldehyde substituent on the triazole ring.

This method is supported by extensive literature on triazole synthesis and has been used successfully in related compounds.

Detailed Preparation Steps

Alternative Synthetic Approaches

- Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) : Produces 1,5-disubstituted triazoles, less common for this compound's substitution pattern but useful for structural analogs.

- Post-triazole functionalization : Starting from pre-formed triazole scaffolds, the piperidine ring or fluoroethyl substituent can be introduced via nucleophilic substitution or alkylation.

- N-tosylhydrazone oxidative cycloaddition : A metal-free alternative using iodine catalysts for triazole ring construction has been reported but is less common for this specific compound.

Research Findings and Data Summary

Notes on Practical Considerations

- Handling of azides : Azides, especially fluoroethyl azide, require careful handling due to potential explosiveness; automated distillation and synthesis modules improve safety and reproducibility.

- Choice of solvents : Mixed aqueous-organic solvents (e.g., tert-butanol/water) facilitate CuAAC and improve solubility of polar substrates.

- Purification techniques : Reverse-phase HPLC is preferred for high-purity isolation, especially for radiolabeled compounds intended for biological studies.

- Functional group compatibility : The aldehyde group is reactive and may require protection during some synthetic steps or mild reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| CuAAC (Copper-catalyzed azide-alkyne cycloaddition) | High regioselectivity, mild conditions, modular | High yield, well-established, scalable | Requires azide and alkyne precursors; copper removal needed |

| RuAAC (Ruthenium-catalyzed) | Produces 1,5-disubstituted triazoles | Alternative regioisomer access | Less common, more expensive catalysts |

| N-tosylhydrazone oxidative cycloaddition | Metal-free, uses iodine catalysts | Avoids heavy metals | Less explored for this compound; may have lower yields |

| Post-triazole functionalization | Flexibility in late-stage modifications | Allows introduction of sensitive groups later | Multi-step, may lower overall yield |

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or halides

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of central nervous system (CNS) agents.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally distinct from other 1,2,3-triazole-4-carbaldehyde derivatives due to its unique 2-fluoroethyl-piperidine substituent. Below is a comparative analysis of key analogs:

Research Findings and Data Tables

Crystallographic and Spectroscopic Data

While crystallographic data for the target compound are unavailable, related triazole-carbaldehydes (e.g., pyrazoline derivatives) have been characterized using SHELX and WinGX/ORTEP software . Key spectroscopic trends include:

Biological Activity

1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound characterized by its unique structural features, including a piperidine ring, a triazole moiety, and a carbaldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment.

The compound's IUPAC name is 1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]-1H-1,2,3-triazole-4-carbaldehyde. Its molecular formula is with a molecular weight of approximately 232.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the triazole ring may facilitate binding to enzymes or receptors involved in neurotransmission or cell proliferation pathways. This interaction can lead to modulation of enzymatic activity or receptor signaling, resulting in physiological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazole derivatives, including those similar to this compound. For instance:

- Cell Line Studies : Compounds structurally related to triazoles have shown significant antiproliferative effects against various cancer cell lines such as leukemia (MOLT-4 and K-562) and renal cancer (CAKI-1) with GI50 values in the nanomolar range .

Neuropharmacological Effects

The piperidine component is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as neuroprotective agents and as treatments for neurological disorders.

Case Studies

Several studies have evaluated compounds related to the triazole family:

- Antiproliferative Activity : A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives demonstrated significant cytotoxicity against leukemia cell lines with mechanisms involving apoptosis induction and mitochondrial dysfunction .

- Neuroprotective Studies : Research on piperidine-based compounds has indicated potential benefits in models of neurodegeneration, suggesting that modifications to the piperidine structure could enhance protective effects against neuronal damage.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals distinct biological profiles:

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Introduce the 2-fluoroethyl group to piperidine via nucleophilic substitution (e.g., using 2-fluoroethyl tosylate) under reflux in acetonitrile .

- Step 2 : Incorporate the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a propargyl aldehyde precursor. Optimize stoichiometry (1:1.2 molar ratio of azide to alkyne) and reaction time (12–24 hours) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize by -NMR, -NMR, and HRMS. Yields typically range from 65–78% depending on the purity of intermediates .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the aldehyde carbonyl stretch (~1700 cm) and triazole C-N vibrations (~1450 cm) .

- -NMR : Identify peaks for the 2-fluoroethyl group (δ 4.5–4.7 ppm, split due to - coupling) and the aldehyde proton (δ 9.8–10.1 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., triazole-piperidine conformation) using single-crystal data .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- Storage : Store in airtight containers at –20°C under inert gas (argon or nitrogen) to prevent aldehyde oxidation .

- Disposal : Neutralize waste with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays (e.g., against Staphylococcus aureus or Escherichia coli) at concentrations of 10–100 µM .

- Cytotoxicity Testing : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., triazole dimerization)?

- Methodological Answer :

- Optimize CuAAC Conditions : Use Cu(I) iodide (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance regioselectivity .

- Temperature Control : Maintain reactions at 50–60°C; higher temperatures promote aldehyde decomposition .

- Real-Time Monitoring : Employ HPLC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How can contradictory data in biological activity assays (e.g., variable IC values) be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time .

- Validate Target Engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding to suspected targets (e.g., enzymes or receptors) .

- Reproducibility Testing : Repeat assays across independent labs with blinded samples to exclude operator bias .

Q. What computational strategies can predict the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites at the aldehyde and triazole groups .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using Amber or GROMACS, focusing on piperidine flexibility and fluorine’s electrostatic effects .

Q. How does the 2-fluoroethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal clearance in vitro; fluorine’s electronegativity may reduce oxidation by cytochrome P450 enzymes .

- LogP Determination : Measure octanol-water partitioning to evaluate blood-brain barrier penetration potential. The 2-fluoroethyl group increases lipophilicity compared to unsubstituted analogs .

Q. What strategies can functionalize the aldehyde group for targeted drug delivery?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.